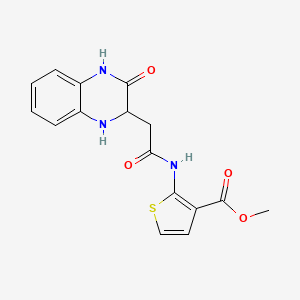![molecular formula C17H22N4O4S2 B12221144 1-[(4-methoxyphenyl)sulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)prolinamide](/img/structure/B12221144.png)
1-[(4-methoxyphenyl)sulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-methoxyphenyl)sulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)prolinamide is a complex organic compound that features a sulfonyl group, a methoxyphenyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methoxyphenyl)sulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)prolinamide typically involves multiple steps. Starting from 4-methoxybenzenesulfonyl chloride, the compound undergoes a series of reactions including nucleophilic substitution and cyclization to form the thiadiazole ring. The final step involves the coupling of the thiadiazole derivative with prolinamide under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(4-methoxyphenyl)sulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)prolinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonyl group would yield a sulfide derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Its structural features suggest it could be explored for therapeutic applications, particularly in the treatment of diseases where sulfonyl and thiadiazole derivatives have shown efficacy.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(4-methoxyphenyl)sulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)prolinamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The sulfonyl group could act as a hydrogen bond acceptor, while the thiadiazole ring could participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and have been studied for their bioactivity.
Sulfonyl derivatives: Compounds with sulfonyl groups are known for their diverse biological activities.
Uniqueness
1-[(4-methoxyphenyl)sulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)prolinamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both a sulfonyl group and a thiadiazole ring in the same molecule is relatively rare and could lead to unique interactions in biological systems or novel properties in materials science.
Properties
Molecular Formula |
C17H22N4O4S2 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H22N4O4S2/c1-3-5-15-19-20-17(26-15)18-16(22)14-6-4-11-21(14)27(23,24)13-9-7-12(25-2)8-10-13/h7-10,14H,3-6,11H2,1-2H3,(H,18,20,22) |
InChI Key |
PBATWDOSFSTUIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B12221068.png)
![7-methyl-N-phenyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B12221082.png)
![(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate](/img/structure/B12221094.png)
![(1R,2R)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-fluorocyclopentan-1-amine](/img/structure/B12221101.png)
![5-Fluoro-2-{[1-(oxetan-3-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12221108.png)
![2-{4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B12221116.png)
![1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12221122.png)
![1-(2-chlorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine](/img/structure/B12221123.png)

![1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B12221129.png)
![2-[[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride](/img/structure/B12221137.png)

![1-[2-(2,2-difluoroethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride](/img/structure/B12221147.png)

